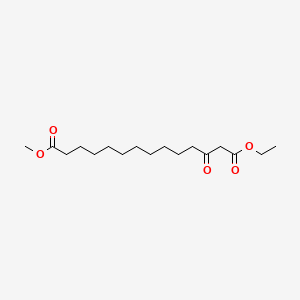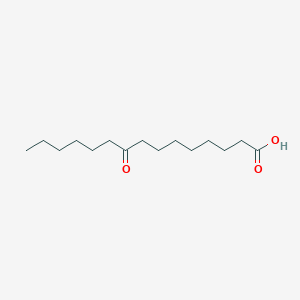
9-Oxopentadecanoic acid
説明
9-Oxopentadecanoic acid is a useful research compound. Its molecular formula is C15H28O3 and its molecular weight is 256.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-Oxopentadecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Oxopentadecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cardiovascular Health and Atherosclerosis :
- 9-Oxopentadecanoic acid has been implicated in the progression of atherosclerosis, particularly in the context of oxidative stress, such as in diabetes. It plays a role in macrophage differentiation and could contribute to the development of myocardial infarction or stroke (Vangaveti, Baune, & Kennedy, 2010).
Cancer Research :
- 9-Oxopentadecanoic acid has shown cytotoxic activity against human ovarian cancer cells, suggesting its potential role in cancer therapy. It induces apoptosis in these cells via the mitochondrial regulation pathway (Baiyang Zhao et al., 2015).
Fluorophores and Biological Applications :
- Derivatives of 9-Oxopentadecanoic acid have been studied for their use as small-molecule fluorophores with large Stokes shifts. These derivatives are promising for biochemical and biological applications, particularly in multichannel imaging and as pH sensors (Horváth, Šebej, Šolomek, & Klán, 2015).
Role in Inflammation and Pain :
- Oxidized metabolites of linoleic acid, related to 9-Oxopentadecanoic acid, are involved in inflammation and pain perception. They activate the TRPV1 channel, which is a detector of noxious heat in the peripheral nervous system (Patwardhan et al., 2010).
Metabolic Syndrome in Children :
- Studies have shown that oxidized linoleic acid metabolites, similar to 9-Oxopentadecanoic acid, are associated with pediatric metabolic syndrome. These findings suggest that they might play a role in the development of cardiovascular diseases in obese adolescents (Tricò et al., 2017).
Pathological Conditions and Biomarkers :
- Research has indicated that 9-Oxopentadecanoic acid and its related compounds can serve as biomarkers for oxidative status and may be useful in disease prediction, especially in lifestyle-related diseases (Yoshida et al., 2015).
Pediatric Cardiopulmonary Bypass :
- Hydroxyoctadecadienoic acids, closely related to 9-Oxopentadecanoic acid, were studied in the context of pediatric cardiopulmonary bypass, revealing their association with inflammation and vasoactivity. This indicates their potential role in post-surgical recovery and complications (Kim-Campbell et al., 2020).
特性
IUPAC Name |
9-oxopentadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3/c1-2-3-4-8-11-14(16)12-9-6-5-7-10-13-15(17)18/h2-13H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTKSDXGXNSJHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



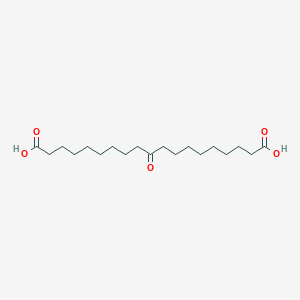


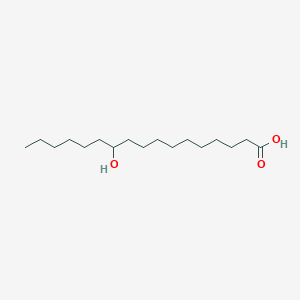
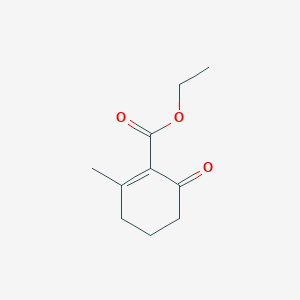

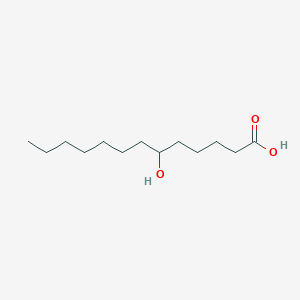
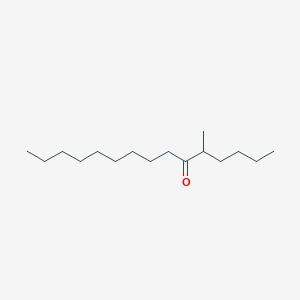

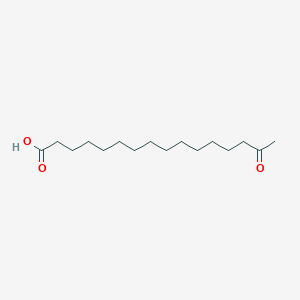

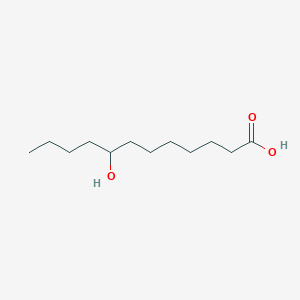
![4-Bromo-2-chlorodibenzo[b,d]furan](/img/structure/B8223467.png)
